N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide belongs to a class of compounds known as piperazine-1,2,3-triazoles. This particular molecule has been identified as a potential inhibitor of the S100A2-p53 protein-protein interaction. This interaction is implicated in the development and progression of various cancers, particularly pancreatic cancer.
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide and its analogs has been described in the literature. While the specific synthesis protocol for this molecule was not detailed in the provided abstracts, similar compounds were synthesized using a combination of organic chemistry techniques, including:
Based on in silico modeling studies, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is proposed to inhibit the interaction between S100A2 and p53 by binding to the S100A2 protein. This binding disrupts the complex formation, potentially restoring the tumor suppressor function of p53. Further research is needed to confirm this mechanism and determine its specific interactions with the target protein.
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has shown promising results as a lead compound for the development of new anticancer agents, particularly against pancreatic cancer. Research on this compound and its analogs is still in its early stages, but its potential applications include:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7